Cas no 651769-69-6 (1H-Tetrazole, 5-[4-(cyclohexylmethoxy)phenyl]-)

1H-Tetrazole, 5-[4-(cyclohexylmethoxy)phenyl]- structure
651769-69-6 structure
Product name:1H-Tetrazole, 5-[4-(cyclohexylmethoxy)phenyl]-
CAS No:651769-69-6
MF:C14H18N4O
MW:258.31892
CID:403283
PubChem ID:23540980

1H-Tetrazole, 5-[4-(cyclohexylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole, 5-[4-(cyclohexylmethoxy)phenyl]-
    • 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole
    • DTXSID60634840
    • 651769-69-6
    • Inchi: InChI=1S/C14H18N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h6-9,11H,1-5,10H2,(H,15,16,17,18)
    • InChI Key: LISAFJLEBZQKCV-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)COC2=CC=C(C=C2)C3=NNN=N3

Computed Properties

  • Exact Mass: 258.14824
  • Monoisotopic Mass: 258.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • PSA: 63.69

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